molecular formula C23H26N2O4S B2588600 Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 367907-64-0

Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2588600
M. Wt: 426.53
InChI Key: RJQALYGCSNAPAU-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has various substituents, including a benzyloxy group and an ethoxy group attached to a phenyl ring, and a methyl group attached to the pyrimidine ring.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the various substituents. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a central pyrimidine ring, with various groups attached at different positions. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, we can predict that it would likely be a solid at room temperature, based on its molecular structure .

Scientific Research Applications

Synthesis and Structural Analysis

Research on related compounds to Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has primarily focused on their synthesis, structural analysis, and biological activities. Tetrahydropyrimidine derivatives are synthesized through various chemical reactions and characterized using spectroscopic and crystallographic techniques. For example, the synthesis of novel tetrahydropyrimidine derivatives through reactions involving visnaginone and khellinone has been explored for their potential as anti-inflammatory and analgesic agents, showcasing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives have been investigated, leading to the synthesis of various compounds with potential biological activities (Kappe & Roschger, 1989).

Biological Activities

Several studies have been conducted on the biological activities of tetrahydropyrimidine derivatives, including their anti-ulcer, antihypertensive, antimicrobial, and antioxidant properties. For instance, some dihydropyrimidines were screened for anti-ulcer activity, with specific compounds showing promising results compared to control groups (Rana et al., 2011). The antihypertensive activity of similar compounds has also been explored, revealing new insights into structure-activity relationships (Rana et al., 2004).

Molecular and Crystal Structure

The molecular and crystal structures of these compounds have been a focus of several studies, providing insights into their conformational features and potential medicinal applications. X-ray diffraction studies have been conducted to investigate the molecular and crystal structures of related tetrahydropyrimidine-2-thiones, aiding in the understanding of their conformational characteristics and potential as medicinal compounds (Gurskaya et al., 2003).

Antimicrobial and Antioxidant Potential

Further studies have reported on the synthesis and evaluation of tetrahydropyrimidine derivatives for their antimicrobial and antioxidant activities. For example, the synthesis of novel chromone-pyrimidine coupled derivatives and their in vitro antifungal and antibacterial activities highlight the potential of these compounds in antimicrobial applications (Tiwari et al., 2018). Additionally, the antioxidant potential of 4-hydroxyphenyl substituted thiopyrimidine derivatives has been explored, indicating strong antioxidant activity among some compounds compared to standard antioxidants (Akbas et al., 2018).

Safety And Hazards

Without specific studies, it’s hard to say what the safety and hazards of this compound might be. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

methyl 6-(3-ethoxy-4-phenylmethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-5-28-19-13-17(11-12-18(19)29-14-16-9-7-6-8-10-16)21-20(22(26)27-4)15(2)25(3)23(30)24-21/h6-13,21H,5,14H2,1-4H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQALYGCSNAPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N(C(=S)N2)C)C)C(=O)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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